molecular formula C13H12ClNO2S B054179 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride CAS No. 114724-41-3

2-[(2-Aminophenyl)thio]benzoic acid hydrochloride

Cat. No.: B054179
CAS No.: 114724-41-3
M. Wt: 281.76 g/mol
InChI Key: WMGIFRVMMAEDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Aminophenyl)thio]benzoic acid hydrochloride is a compound used in various scientific research applications. It is known for its role in the preparation of cyclic sulfonium ylides and has a molecular formula of C13H11NO2S with a molecular weight of 245.30 g/mol. This compound is significant in the fields of chemistry, biology, medicine, and industry due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride typically involves the reduction of 2-[(2-nitrophenyl)thio]benzoic acid. The process includes dissolving 2-[(2-nitrophenyl)thio]benzoic acid in ethyl acetate and adding palladium on carbon (Pd/C) as a catalyst. The reaction mixture is stirred at room temperature under a hydrogen gas atmosphere overnight. The mixture is then filtered and concentrated to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminophenyl)thio]benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. Typical conditions involve room temperature reactions with appropriate catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

2-[(2-Aminophenyl)thio]benzoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used in the synthesis of cyclic sulfonium ylides and other complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly thiopurine methyltransferase.

    Medicine: Research indicates its potential in developing pharmaceuticals, including anticancer agents.

    Industry: It is used in the biosynthesis of natural products and as a building block in the engineering of complex polyketides.

Mechanism of Action

The mechanism of action of 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride involves its interaction with molecular targets such as enzymes. For instance, it inhibits thiopurine methyltransferase by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions. This inhibition can affect various biochemical pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzenethiol:

    2-Mercaptoaniline: Similar to 2-aminobenzenethiol, it is another related compound with similar functional groups.

Uniqueness

2-[(2-Aminophenyl)thio]benzoic acid hydrochloride is unique due to its combination of an amino group, a thiol group, and a carboxylic acid group within the same molecule. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific research applications.

Properties

IUPAC Name

2-(2-aminophenyl)sulfanylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S.ClH/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16;/h1-8H,14H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGIFRVMMAEDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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